molecular formula C14H12BrNO5 B2889763 Methyl 5-bromo-4-[(2-furylcarbonyl)amino]-2-methoxybenzenecarboxylate CAS No. 477889-85-3

Methyl 5-bromo-4-[(2-furylcarbonyl)amino]-2-methoxybenzenecarboxylate

Cat. No.: B2889763
CAS No.: 477889-85-3
M. Wt: 354.156
InChI Key: YCPRKDLRRYLOND-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-[(2-furylcarbonyl)amino]-2-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C14H12BrNO5 and its molecular weight is 354.156. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties of Bromophenols

Research on naturally occurring bromophenols from marine algae has shown that these compounds exhibit potent antioxidant activities. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated significant free radical scavenging activity, suggesting their potential application in preventing oxidative deterioration in food and other oxidative stress-related conditions (Li et al., 2011).

Applications in Photodynamic Therapy

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including bromo and methoxy substituents, highlighted their promising properties for photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment via PDT (Pişkin et al., 2020).

Synthesis of Bioactive Compounds

The efficient synthesis of compounds with bromo and methoxy substituents, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described. These compounds are key intermediates in the synthesis of potent antagonists for dopamine and serotonin receptors, indicating their importance in developing new therapeutics for neurological disorders (Hirokawa et al., 2000).

Properties

IUPAC Name

methyl 5-bromo-4-(furan-2-carbonylamino)-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5/c1-19-12-7-10(9(15)6-8(12)14(18)20-2)16-13(17)11-4-3-5-21-11/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPRKDLRRYLOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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